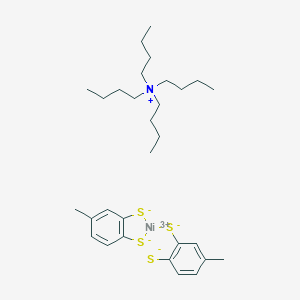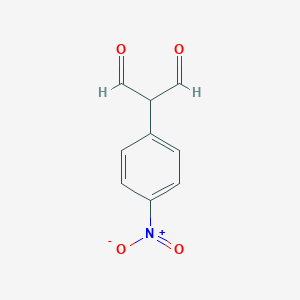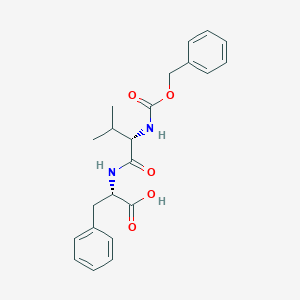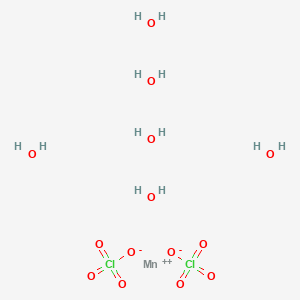
Isopropyl formimidate hydrochloride
Übersicht
Beschreibung
Isopropyl formimidate hydrochloride is a chemical compound with the molecular formula C4H10ClNO . It is used in various industrial and scientific research .
Synthesis Analysis
Isopropyl formimidate hydrochloride may be used in the synthesis of 5:6-dimethyl-1-α-D-ribofuranosylbenziminazole .Molecular Structure Analysis
The molecular structure of Isopropyl formimidate hydrochloride is represented by the linear formula HC(=NH)OCH(CH3)2·HCl . It has a molecular weight of 123.58 .Physical And Chemical Properties Analysis
Isopropyl formimidate hydrochloride has a melting point of 108°C (dec.) (lit.) . It has a boiling point of 112.7ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Isopropyl formimidate hydrochloride: is primarily used as a reagent in organic synthesis. One of its notable applications is in the synthesis of 5:6-dimethyl-1-α-D-ribofuranosylbenziminazole , a compound that can be of interest in the study of nucleosides and nucleotides, which are the building blocks of DNA and RNA. This application showcases the compound’s utility in constructing complex molecular structures that are foundational to genetic material.
Biochemistry
In the field of biochemistry, Isopropyl formimidate hydrochloride serves as a precursor in the preparation of biochemical compounds. Although specific applications in biochemistry were not directly found in the search results, similar compounds like ethyl formimidate hydrochloride are used to prepare 5-aminoimidazole-4-carboxylic acid α- and β-ribotides , suggesting potential analogous uses for isopropyl formimidate in biochemical synthesis.
Pharmacology
The role of Isopropyl formimidate hydrochloride in pharmacology could be linked to its use in the synthesis of compounds with potential medicinal properties. While direct applications in pharmacology were not highlighted, the synthesis of compounds like 5:6-dimethyl-1-α-D-ribofuranosylbenziminazole could lead to the development of drugs or therapeutic agents, given the importance of ribofuranosyl derivatives in pharmaceuticals.
Analytical Chemistry
In analytical chemistry, Isopropyl formimidate hydrochloride could be utilized in the preparation of standards and reagents. Its role in synthesizing specific compounds like 5:6-dimethyl-1-α-D-ribofuranosylbenziminazole may aid in the development of analytical methods, such as chromatography or spectroscopy, to detect or quantify biological molecules.
Environmental Science
While specific environmental science applications for Isopropyl formimidate hydrochloride were not found, compounds synthesized using it could potentially be studied for their environmental impact. For instance, the degradation products of similar compounds are analyzed for their effects on the environment , suggesting a possible indirect application in assessing environmental safety and degradation pathways.
Safety and Hazards
Isopropyl formimidate hydrochloride is classified as an eye irritant (Category 2) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment . In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
Wirkmechanismus
Target of Action
Isopropyl formimidate hydrochloride is a chemical compound used in various biochemical research
Mode of Action
It is known that the compound can be used in the synthesis of other complex molecules , suggesting it may interact with its targets through chemical reactions to form new compounds. More detailed studies are required to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that the compound can be used in the synthesis of 5:6-dimethyl-1-α-D-ribofuranosylbenziminazole , indicating it may be involved in the biochemical pathways related to the synthesis of this molecule
Result of Action
As a chemical compound used in biochemical research, it is likely to have effects at the molecular level, possibly through the formation of new compounds or the modification of existing ones
Action Environment
The influence of environmental factors on the action, efficacy, and stability of isopropyl formimidate hydrochloride is not well-documented in the literature. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound has a melting point of 108°C (dec.) (lit.) , suggesting that high temperatures could affect its stability
Eigenschaften
IUPAC Name |
propan-2-yl methanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-4(2)6-3-5;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCBOWOTHFLANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510217 | |
| Record name | Propan-2-yl methanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16694-44-3 | |
| Record name | Propan-2-yl methanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16694-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)








![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)

